4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one
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Overview
Description
4-(1,3-Benzoxazol-2-yl)-5-methylfuran-2(3H)-one is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Mechanism of Action
Target of Action
Benzoxazole derivatives have been shown to interact withDNA gyrase , an enzyme that introduces negative supercoils to DNA and is essential for bacterial DNA replication .
Mode of Action
Benzoxazole derivatives have been shown to exhibitantibacterial activity . They likely interact with their target, such as DNA gyrase, leading to inhibition of the enzyme’s activity and thus preventing bacterial DNA replication .
Biochemical Pathways
By inhibiting dna gyrase, benzoxazole derivatives can disrupt theDNA replication process in bacteria, leading to their death .
Result of Action
Benzoxazole derivatives have been shown to exhibitantibacterial activity . By inhibiting DNA gyrase, these compounds can prevent bacterial DNA replication, leading to bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzoxazol-2-yl)-5-methylfuran-2(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable furan derivative in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yl)-5-methylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazole derivatives .
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)-5-methylfuran-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anti-inflammatory activities.
Materials Science: Benzoxazole derivatives are used in the synthesis of advanced materials, such as polymers and dyes, due to their unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in synthetic organic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-yl)aniline: Another benzoxazole derivative with similar structural features and applications.
2-(1,3-Benzoxazol-2-yl)phenol: Known for its use in medicinal chemistry and materials science.
2-(1,3-Benzoxazol-2-yl)quinoline: Exhibits potent pharmacological activities and is used in drug development.
Uniqueness
4-(1,3-Benzoxazol-2-yl)-5-methylfuran-2(3H)-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it particularly suitable for certain applications, such as the development of novel antimicrobial agents and advanced materials .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-5-methyl-3H-furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7-8(6-11(14)15-7)12-13-9-4-2-3-5-10(9)16-12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDPBMLBWOODIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)O1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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